

A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-1H-indole

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Compound of Interest

Compound Name: 4-ethoxy-1H-indole

Cat. No.: B1591047

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric characterization of **4-ethoxy-1H-indole** (CAS No. 23456-82-8), a key heterocyclic building block in medicinal chemistry and materials science.^[1] The indole scaffold is a privileged structure in a multitude of biologically active compounds.^{[1][2]} Understanding the precise spectroscopic signature of its derivatives is paramount for structural confirmation, purity assessment, and quality control in research and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-ethoxy-1H-indole**. It combines predicted data, derived from established principles and analysis of analogous structures, with field-proven experimental protocols to offer a self-validating framework for researchers.

| Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.^[3]

| Predicted NMR Data

The following data tables summarize the predicted chemical shifts (δ) for **4-ethoxy-1H-indole**, based on the analysis of structurally related indole derivatives and established substituent

effects.[4][5] The spectra are referenced to a standard deuterated solvent, Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for **4-Ethoxy-1H-indole** (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.10	br s	-	1H	NH-1
~7.15	t	~7.9	1H	H-6
~7.10	dd	~2.5, ~3.2	1H	H-2
~6.95	d	~8.1	1H	H-7
~6.70	t	~2.2	1H	H-3
~6.55	d	~7.7	1H	H-5
~4.15	q	~7.0	2H	-OCH ₂ CH ₃
~1.48	t	~7.0	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data for **4-Ethoxy-1H-indole** (in CDCl₃, 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~154.0	C-4
~138.5	C-7a
~124.5	C-2
~123.0	C-6
~120.0	C-3a
~105.0	C-7
~101.5	C-5
~100.0	C-3
~63.5	-OCH ₂ CH ₃
~15.0	-OCH ₂ CH ₃

| Rationale and Interpretation

The predicted ¹H NMR spectrum is defined by key features. The broad singlet for the N-H proton at a downfield shift (~8.10 ppm) is characteristic of indole amines. The aromatic region displays a set of coupled signals corresponding to the five protons on the indole ring system. The ethoxy group is clearly identified by the quartet (~4.15 ppm) and triplet (~1.48 ppm) signals, a classic ethyl spin system.

In the ¹³C NMR spectrum, the carbon attached to the oxygen (C-4) is expected to be the most downfield among the aromatic carbons due to the deshielding effect of the electronegative oxygen atom. The two aliphatic carbons of the ethoxy group are anticipated at approximately 63.5 ppm (-OCH₂) and 15.0 ppm (-CH₃), respectively.

| Experimental Protocol: NMR Spectrum Acquisition

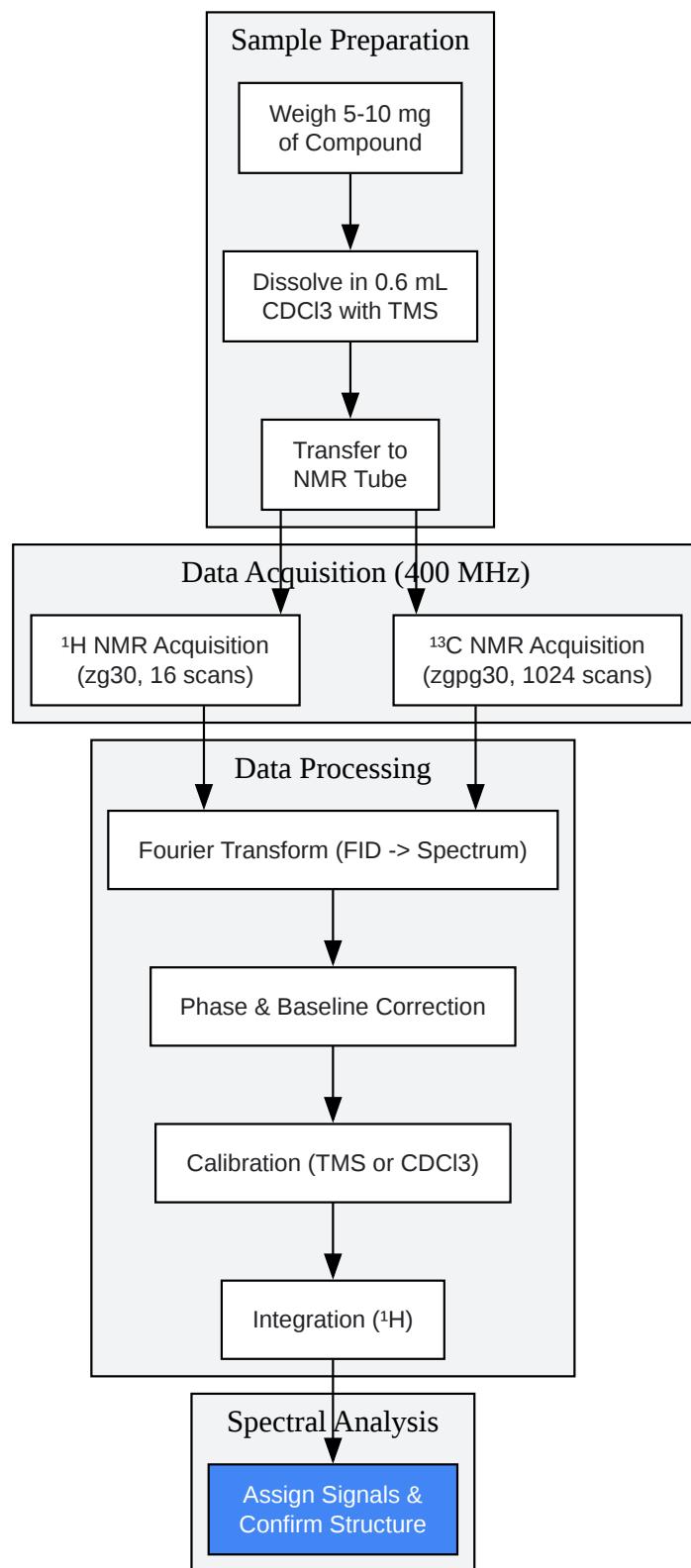
This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule like **4-ethoxy-1H-indole**.

- Sample Preparation:

- Accurately weigh 5-10 mg of the **4-ethoxy-1H-indole** sample.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the resulting solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
 - For ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., Bruker ' zg30').
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay (d1): 1.0 - 2.0 seconds.
 - Acquisition Time: ~4 seconds.
 - Spectral Width: -2 to 12 ppm.
 - For ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., Bruker ' zgpg30').
 - Number of Scans: 1024-4096, to achieve adequate signal-to-noise for the low-abundance ^{13}C isotope.
 - Relaxation Delay (d1): 2.0 seconds.
 - Acquisition Time: ~1.5 seconds.
 - Spectral Width: 0 to 220 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Perform phase and baseline corrections on the resulting spectrum.
- Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl_3 peak to 7.26 ppm.[6][7]
- Calibrate the ^{13}C spectrum by setting the central peak of the CDCl_3 triplet to 77.16 ppm.[6][7]
- Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

| Workflow Visualization: NMR Analysis



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Caption: Logical workflow for NMR sample preparation, data acquisition, and analysis.

| Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

| Characteristic IR Data

The IR spectrum of **4-ethoxy-1H-indole** is expected to show characteristic absorption bands confirming the presence of the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, aromatic C=C bonds, and the C-O ether linkage.

Table 3: Predicted Characteristic IR Absorption Bands for **4-Ethoxy-1H-indole**

Frequency Range (cm ⁻¹)	Bond Vibration	Functional Group Assignment
3450 - 3350	N-H Stretch	Indole N-H
3100 - 3000	C-H Stretch	Aromatic C-H
2980 - 2850	C-H Stretch	Aliphatic C-H (Ethoxy group)
1620 - 1450	C=C Stretch	Aromatic Ring
~1300 - 1000	C-O Stretch	Aryl-Alkyl Ether

| Rationale and Interpretation

The most diagnostic peak is the sharp N-H stretching vibration around 3400 cm⁻¹, confirming the indole secondary amine.^[2] The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching bands confirms the hybrid nature of the molecule. A strong, often complex, set of bands in the 1300-1000 cm⁻¹ region is characteristic of the C-O stretching of the aryl-alkyl ether, providing definitive evidence for the ethoxy substituent.

| Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

- Instrument Setup:

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

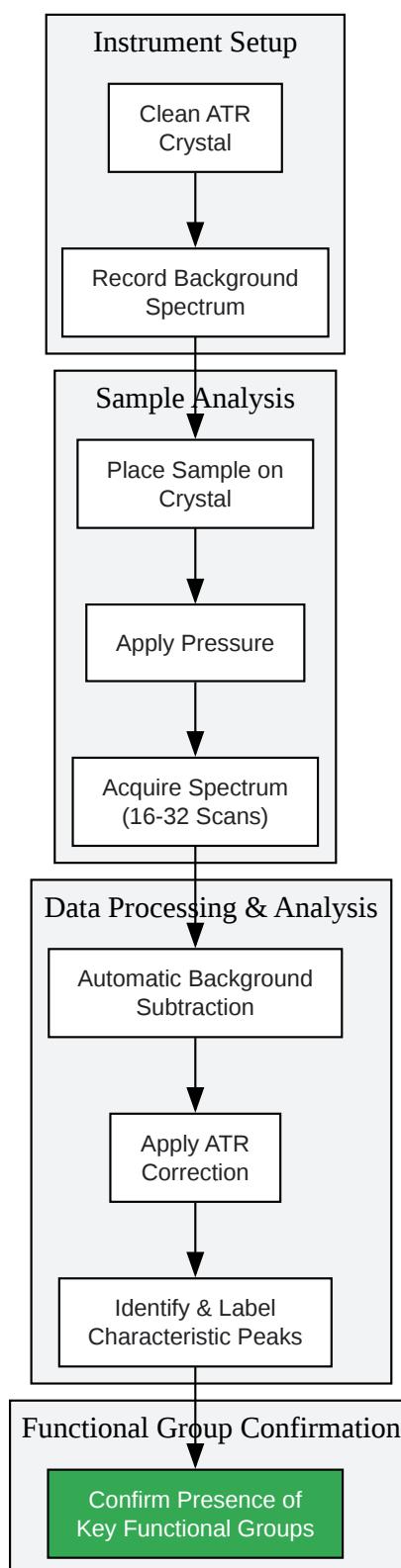
- Sample Analysis:

- Place a small amount (a few milligrams) of the solid **4-ethoxy-1H-indole** powder directly onto the ATR crystal.
- Lower the press arm to ensure firm and even contact between the sample and the crystal.
- Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm^{-1} .

- Data Processing:

- The software will automatically perform the background subtraction.
- If necessary, apply an ATR correction algorithm to the spectrum to make it appear more like a traditional transmission spectrum.
- Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

| Workflow Visualization: IR Analysis

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Caption: Standard workflow for acquiring and interpreting an ATR-FTIR spectrum.

| Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.

| Predicted Mass Spectrometry Data

For **4-ethoxy-1H-indole** (Molecular Formula: C₁₀H₁₁NO), the exact mass is 161.0841 g/mol .

Table 4: Predicted Key Mass Spectrometry Data for **4-Ethoxy-1H-indole (ESI+)**

m/z (Mass/Charge)	Ion Species	Interpretation
162.0913	[M+H] ⁺	Protonated Molecular Ion
161.0841	[M] ⁺ •	Molecular Ion (in EI)
133.0602	[M-C ₂ H ₄] ⁺ •	Loss of ethylene from ethoxy group

| Rationale and Interpretation

Using a high-resolution mass spectrometer (HRMS), the observed mass of the protonated molecule ([M+H]⁺) can be used to confirm the elemental formula (C₁₀H₁₁NO) with high confidence. A common fragmentation pathway for aryl ethyl ethers is the loss of a neutral ethylene molecule (28 Da), which would result in a significant fragment ion at m/z 133, corresponding to the 4-hydroxy-1H-indole radical cation. This fragmentation pattern provides strong evidence for the ethoxy substituent at the 4-position.

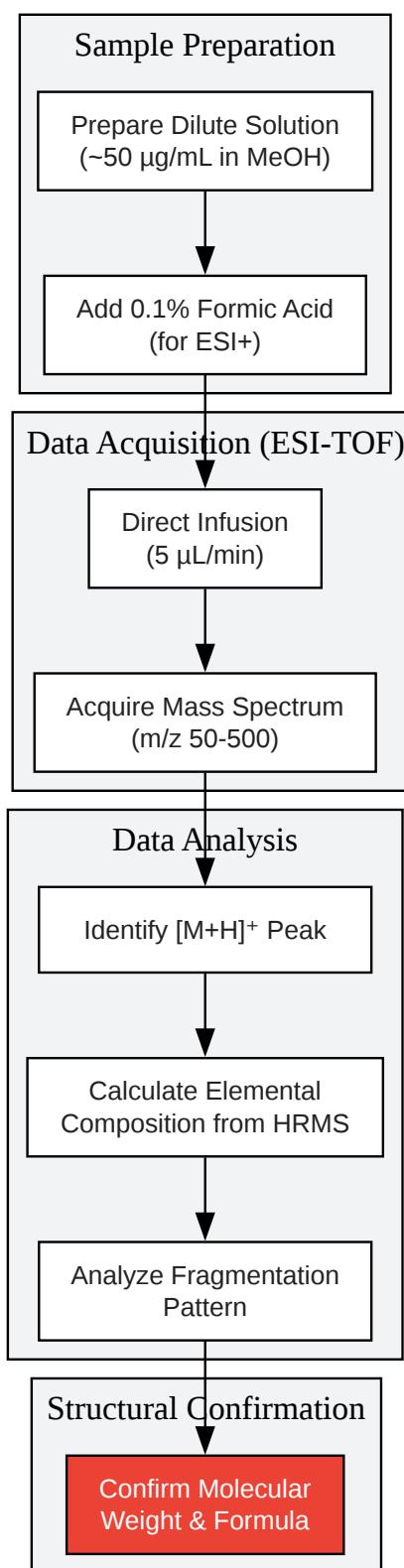
| Experimental Protocol: ESI-MS Spectrum Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, typically coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

- Sample Preparation:

- Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation for positive ion mode analysis ($[M+H]^+$).
- Instrument Parameters (ESI-TOF):
 - Ionization Mode: Positive.
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Solvent Flow Rate: 5-10 µL/min via direct infusion.
 - Drying Gas: Nitrogen at a temperature of 250-325°C.
 - Mass Analyzer: TOF or Orbitrap.
 - Mass Range: m/z 50-500.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecular ion $[M+H]^+$.
 - Use the instrument software to calculate the elemental composition from the accurate mass measurement.
 - Analyze the spectrum for characteristic fragment ions to further support the proposed structure.

| Workflow Visualization: MS Analysis



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Caption: A typical workflow for molecular weight determination using ESI-MS.

| Conclusion: A Unified Spectroscopic Profile

The collective analysis of NMR, IR, and MS data provides a robust and unequivocal confirmation of the structure of **4-ethoxy-1H-indole**.

- MS confirms the correct molecular weight (161.20 g/mol) and elemental formula ($C_{10}H_{11}NO$).
- IR spectroscopy validates the presence of key functional groups: the indole N-H, aromatic ring, and the aryl-alkyl ether linkage.
- NMR spectroscopy provides the definitive atomic-level blueprint, showing the precise connectivity of all carbon and hydrogen atoms, including the characteristic signals of the ethoxy group and the substitution pattern on the indole core.

Together, these techniques form a self-validating analytical system, ensuring the identity and purity of **4-ethoxy-1H-indole** for its application in research and development.

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